molecular formula C18H14F2N2O2S2 B6693918 N-(3-fluoro-4-methylsulfinylphenyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(3-fluoro-4-methylsulfinylphenyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B6693918
M. Wt: 392.4 g/mol
InChI Key: UVBUXGFOAFCQEU-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylsulfinylphenyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, and fluorinated phenyl groups, which often enhance the biological activity and stability of compounds.

Properties

IUPAC Name

N-(3-fluoro-4-methylsulfinylphenyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2S2/c1-10-16(25-18(21-10)11-3-5-12(19)6-4-11)17(23)22-13-7-8-15(26(2)24)14(20)9-13/h3-9H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBUXGFOAFCQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)S(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylsulfinylphenyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

    Introduction of Fluorinated Phenyl Groups: This step involves the use of fluorinated benzene derivatives, which can be introduced via nucleophilic aromatic substitution reactions.

    Sulfoxidation: The methylsulfinyl group is introduced through the oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylsulfinylphenyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-4-methylsulfinylphenyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylsulfinylphenyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl groups and thiazole ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylsulfinylphenyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
  • N-(3-bromo-4-methylsulfinylphenyl)-2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

N-(3-fluoro-4-methylsulfinylphenyl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to the presence of fluorine atoms, which can significantly enhance the compound’s stability and biological activity compared to its chloro and bromo analogs. The fluorinated version may exhibit different pharmacokinetic and pharmacodynamic properties, making it a more potent and selective compound for certain applications.

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